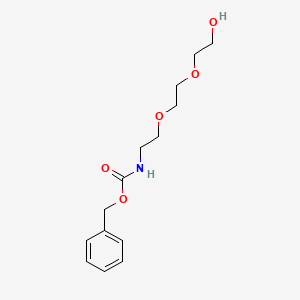

Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic International Union of Pure and Applied Chemistry name for this compound is benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for carbamate functional groups, where the benzyl ester portion is identified first, followed by the substituted amine component. The compound is registered under Chemical Abstracts Service number 205535-92-8, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C14H21NO5 indicates the presence of 14 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 283.32 grams per mole. The systematic name reflects the compound's structure as a carbamate ester where the nitrogen atom is substituted with a polyethylene glycol chain terminating in a hydroxyl group. Alternative nomenclature includes the descriptor (2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethyl)-carbamic acid benzyl ester, which emphasizes the carbamate nature of the molecule.

The compound features several synonyms in chemical literature, including CbzNH-PEG3-OH, which reflects its use as a carbobenzyloxy-protected triethylene glycol derivative. The International Chemical Identifier code 1S/C14H21NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,16H,6-12H2,(H,15,17) provides a standardized string representation of the molecular structure. The International Chemical Identifier Key IVKHGEFIYNDLAH-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier for database searching and computational applications.

Structural Classification and Functional Group Analysis

The compound belongs to the carbamate class of organic molecules, specifically featuring a benzyl carbamate protecting group commonly employed in peptide synthesis and organic chemistry. The carbamate functionality (R-NH-CO-O-R') connects the benzyl moiety to the polyethylene glycol chain through a covalent bond that exhibits both ester and amide characteristics. This dual nature influences the compound's chemical reactivity and stability profile.

The polyethylene glycol portion consists of three ethylene oxide units, creating a flexible hydrophilic chain that terminates in a primary hydroxyl group. This structural feature classifies the compound as an amphiphilic molecule with distinct hydrophobic (benzyl) and hydrophilic (polyethylene glycol) regions. The presence of five oxygen atoms within the structure creates multiple sites for hydrogen bonding interactions, significantly influencing the compound's solubility and conformational behavior.

Eigenschaften

IUPAC Name |

benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,16H,6-12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKHGEFIYNDLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573916 | |

| Record name | Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205535-92-8 | |

| Record name | Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Route

The compound is typically synthesized by the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with benzyl chloroformate in the presence of a base, such as triethylamine, in an aprotic solvent like tetrahydrofuran (THF). The reaction selectively protects the amino group as a carbamate while leaving the terminal hydroxy group free.

Detailed Stepwise Procedure

Step 1: Dissolution of Amino Alcohol

- 2-(2-(2-aminoethoxy)ethoxy)ethanol is dissolved in tetrahydrofuran (THF) to form a homogeneous solution.

Step 2: Addition of Base and Carbamoylating Agent

- Triethylamine is added to the solution to act as an acid scavenger.

- Benzyl chloroformate is then added dropwise to the reaction mixture.

Step 3: Stirring and Reaction Time

- The mixture is stirred at room temperature for approximately 12 hours to ensure complete conversion.

Step 4: Work-up

- The resulting precipitate (triethylammonium chloride) is filtered off.

- The filtrate is washed with ethyl acetate to remove impurities.

- The organic phase is concentrated under reduced pressure.

Step 5: Purification

- The crude product is purified by column chromatography, typically using silica gel and an appropriate eluent system.

- The purified compound is obtained as a colorless oil or solid.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting material | 2-(2-(2-aminoethoxy)ethoxy)ethanol |

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Carbamoylating agent | Benzyl chloroformate |

| Reaction temperature | Room temperature (~20-25 °C) |

| Reaction time | 12 hours |

| Purification method | Column chromatography |

| Yield | Approximately 85-90% (by weight) |

| Characterization | ^1H NMR (CDCl3), MS |

Example ^1H NMR Data (300 MHz, CDCl3)

- Aromatic protons: δ 7.37–7.29 ppm (multiplet, 5H)

- Carbamate NH: δ 5.25 ppm (broad, 1H)

- Benzyl CH2: δ 5.10 ppm (singlet, 2H)

- Ethylene glycol protons: δ 4.13–4.11 ppm (multiplet, 2H), 3.57–3.54 ppm (multiplet, 4H), 3.43–3.38 ppm (multiplet, 2H)

- Hydroxy proton: δ 2.24 ppm (broad, 1H)

Analysis of Preparation Methods

Reaction Efficiency and Selectivity

- The use of triethylamine effectively scavenges hydrochloric acid formed during the reaction, preventing side reactions.

- Benzyl chloroformate selectively reacts with the amino group, leaving the hydroxy group intact.

- The mild reaction conditions (room temperature, THF solvent) minimize decomposition or side reactions.

Purification Considerations

- Column chromatography is preferred due to the compound’s polarity and the presence of unreacted starting materials or side products.

- The choice of eluent is critical to achieving high purity and yield.

Scaling and Industrial Applicability

- The reaction has been demonstrated on multi-gram scale with consistent yields.

- The reagents are commercially available and relatively inexpensive.

- The process is amenable to scale-up with standard laboratory equipment.

Summary Table of Preparation Conditions

| Aspect | Description |

|---|---|

| Starting material | 2-(2-(2-aminoethoxy)ethoxy)ethanol |

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Carbamoylating agent | Benzyl chloroformate |

| Temperature | Room temperature (20–25 °C) |

| Reaction time | 12 hours |

| Work-up | Filtration, ethyl acetate wash, concentration |

| Purification | Silica gel column chromatography |

| Yield | 85–90% |

| Characterization techniques | ^1H NMR, Mass Spectrometry |

Research Findings and Literature Context

- Patents and research documents consistently report the above method as the standard for synthesizing this compound, highlighting its robustness and reproducibility.

- The reaction is noted for high selectivity and minimal byproduct formation.

- The carbamate protecting group introduced is stable under a variety of conditions, making the compound valuable for further synthetic transformations, especially in bioconjugation and polymer chemistry.

Analyse Chemischer Reaktionen

Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl groups can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethyl sulfoxide, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s PEG-like chain and Cbz group differentiate it from analogous carbamates. Below is a comparative analysis with structurally related derivatives:

Research Findings and Implications

- Drug Delivery : The hydroxyethoxy chain in the target compound enhances biocompatibility, making it suitable for PEGylation in prodrug design .

- Peptide Chemistry: Its Cbz group is cleavable under mild hydrogenolysis conditions, offering advantages over Fmoc-protected analogs (e.g., ) in orthogonal protection strategies.

- Limitations: The compound’s moderate solubility in nonpolar solvents may restrict its use in hydrophobic matrix formulations, necessitating structural modifications like PEG extension .

Biologische Aktivität

Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, known by its CAS number 205535-92-8, is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.32 g/mol. The compound features a benzyl group attached to a carbamate moiety, which is further linked to a hydroxyethoxyethyl chain. This structure is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.32 g/mol |

| CAS Number | 205535-92-8 |

| Purity | Not specified |

| Storage Conditions | Sealed, 2-8°C |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial and fungal strains. For instance, preliminary studies have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans . Further investigation into the specific mechanisms of action is warranted to understand how these compounds interact with microbial cells.

Antitumor Activity

This compound and its analogs have been explored for their antitumor properties. In vitro studies suggest that these compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . Notably, the structural features of the compound may enhance its reactivity with biological macromolecules, potentially leading to improved therapeutic outcomes.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to growth and survival. For example, similar compounds have been shown to inhibit mitotic kinesins, which play crucial roles in cell division .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various carbamate derivatives, this compound demonstrated significant inhibitory effects against E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate efficacy .

Study 2: Antitumor Activity in Cell Lines

A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values of approximately 25 µM against breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, and how can reaction conditions be optimized for yield?

Methodological Answer:

The compound is typically synthesized via carbamate bond formation between benzyl chloroformate and a polyether amine derivative. A stepwise approach involves:

- Step 1: Reacting 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine with benzyl chloroformate under anhydrous conditions.

- Step 2: Using a base (e.g., triethylamine) to neutralize HCl byproducts and stabilize the carbamate intermediate .

- Optimization Parameters:

- Temperature: Maintain 0–5°C during initial mixing to prevent side reactions.

- Solvent Choice: Dichloromethane or THF ensures solubility of both reactants.

- Molar Ratios: A 1:1.2 ratio of amine to benzyl chloroformate minimizes unreacted starting material.

Yield improvements (>85%) are achieved via iterative purification (e.g., column chromatography) and real-time monitoring by TLC or LCMS .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (LCMS/HRMS): Validate molecular weight (327.37 g/mol) and detect impurities (e.g., unreacted amine) .

- HPLC: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How do the multiple ether linkages influence solubility and reactivity in aqueous vs. organic matrices?

Methodological Answer:

The compound’s three ether (-OCH₂CH₂O-) groups confer:

- Solubility: High miscibility in polar aprotic solvents (e.g., DMSO, THF) but limited aqueous solubility (~2 mg/mL at 25°C). Hydrophilicity can be enhanced via PEGylation or salt formation .

- Reactivity: Ethers stabilize hydrogen bonding with biomolecules (e.g., proteins), enabling applications in bioconjugation. However, the carbamate group is susceptible to hydrolysis under strongly acidic/basic conditions (pH <3 or >11) .

Experimental Design Tip: Solvent selection for reactions should balance solubility (e.g., DMF for nucleophilic substitutions) and carbamate stability.

Advanced: How can contradictory data on reaction yields between solution-phase and solid-phase syntheses be resolved?

Methodological Answer:

Discrepancies often arise from:

- Mass Transfer Limitations: Solid-phase synthesis may suffer from incomplete resin swelling, reducing amine accessibility.

- Side Reactions: Solution-phase methods risk carbamate hydrolysis if moisture is present.

Resolution Strategies: - Kinetic Analysis: Compare reaction progress via in-situ IR or LCMS to identify rate-limiting steps .

- DoE (Design of Experiments): Vary parameters (temperature, solvent, catalyst) systematically. For example, adding molecular sieves in solution-phase reactions improves yields by 15–20% .

Advanced: What bioorthogonal applications leverage the carbamate group, and how is reaction efficiency quantified?

Methodological Answer:

The carbamate group enables:

- Click Chemistry: React with azides via copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form triazole linkages. Efficiency is quantified using:

- Fluorescence Quenching Assays: Track triazole formation in real-time (λ_ex = 488 nm, λ_em = 520 nm) .

- LCMS/MS: Monitor conjugation efficiency (e.g., >90% with 1:1 stoichiometry) .

- Targeted Drug Delivery: Conjugate the compound to antibodies (e.g., trastuzumab) for site-specific payload release. Optimize pH-dependent cleavage using buffer screens (pH 4.5–7.4) .

Advanced: How do structural modifications (e.g., substituting hydroxyethoxy with fluorinated groups) impact biological activity?

Methodological Answer:

Modifications alter:

- Lipophilicity: Fluorinated groups (e.g., -CF₃) increase logP by ~1.5 units, enhancing blood-brain barrier penetration.

- Metabolic Stability: Fluorine reduces CYP450-mediated degradation (t₁/₂ increases from 2h to 6h in liver microsomes) .

Experimental Workflow:

Synthesize derivatives via nucleophilic substitution of the hydroxy group.

Screen cytotoxicity (IC₅₀) in cell lines (e.g., HEK293) using MTT assays.

Compare pharmacokinetic profiles (Cmax, AUC) in rodent models .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

- Temperature: Store at 2–8°C in sealed, amber vials to prevent photodegradation.

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis.

- Solvent Compatibility: Dissolve in anhydrous DMSO for aliquots; avoid aqueous buffers for long-term storage .

Advanced: What computational methods predict interactions between this compound and enzymatic targets (e.g., hydrolases)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Model binding to human carboxylesterase-1 (CES1) using PDB 1MX5. Focus on hydrogen bonds between ether oxygens and Arg146/Asn79 .

- MD Simulations (GROMACS): Simulate 100-ns trajectories to assess complex stability (RMSD <2 Å).

- QM/MM Calculations: Evaluate transition states for carbamate hydrolysis, identifying catalytic residues (e.g., Ser203 in CES1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.